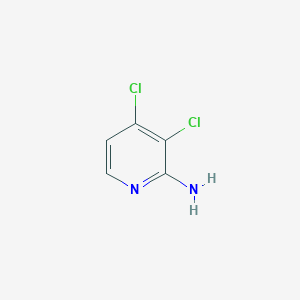

3,4-二氯吡啶-2-胺

描述

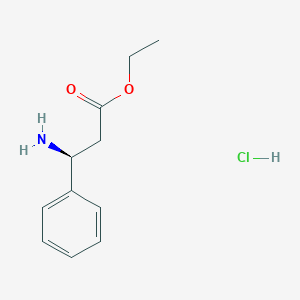

3,4-Dichloropyridin-2-amine is a chemical compound that has garnered interest in various fields of chemistry due to its unique structure and properties. It serves as a critical building block in organic synthesis and is often used in the formation of more complex chemical entities.

Synthesis Analysis

The synthesis of 3,4-Dichloropyridin-2-amine-related compounds involves various chemical reactions. For example, Menichincheri et al. (2003) described a parallel synthesis approach to 4-amino-2,6-dialkylamino-pyridines starting from commercially available 2,6-difluoro-3,5-dichloro-pyridine, showcasing the adaptability of the method to a variety of amines (Menichincheri et al., 2003). Another study by Gudmundsson et al. (1997) reports an efficient large-scale synthesis of 2-amino-4-chloropyridine, a related compound, through modification of existing procedures (Gudmundsson et al., 1997).

Molecular Structure Analysis

The molecular structure of 3,4-Dichloropyridin-2-amine and related compounds has been extensively studied. For instance, Hu et al. (2011) analyzed the structure of 3-Chloropyridin-2-amine, a related compound, using X-ray crystallography, revealing details about its molecular geometry and intermolecular interactions (Hu et al., 2011).

Chemical Reactions and Properties

3,4-Dichloropyridin-2-amine participates in various chemical reactions, forming different compounds. For instance, Ji et al. (2003) demonstrated the selective amination of polyhalopyridines, showcasing the compound's reactivity and potential in creating diverse derivatives (Ji et al., 2003).

Physical Properties Analysis

The physical properties of 3,4-Dichloropyridin-2-amine and its derivatives, such as melting points, boiling points, and solubility, are crucial for understanding its behavior in different environments. These properties are often determined experimentally and are essential for applications in chemical synthesis.

Chemical Properties Analysis

The chemical properties of 3,4-Dichloropyridin-2-amine include its reactivity with various reagents, stability under different conditions, and its role in catalysis or as an intermediate in organic synthesis. Studies like that of Koutentis et al. (2011), which investigated the reactions of aminopyridines with 4,5-dichloro-1,2,3-dithiazol-ium chloride, provide insights into its chemical behavior and potential applications (Koutentis et al., 2011).

科学研究应用

区域选择性 Buchwald-Hartwig 胺化: Williams (2013) 的一项研究描述了在 2,4-二氯吡啶的 C-2 上进行高度区域选择性 Buchwald-Hartwig 胺化,从而可以获得 4-氯-N-苯基吡啶-2-胺。这种方法稳健且可扩展,能够快速探索 C-4 上的化学空间并开发 2,4-双氨基吡啶库 (Williams, 2013).

涉及吡啶中间体的胺化: Pieterse 和 Hertog (2010) 研究了卤代吡啶(包括 3-氯吡啶和 4-氯吡啶)的胺化,导致 3-氨基吡啶和 4-氨基吡啶的混合物。这些反应大概涉及 3,4-吡啶中间体,突出了卤代吡啶胺化中一种独特的机理 (Pieterse & Hertog, 2010).

由钯-Xantphos 络合物催化的选择性胺化: Ji、Li 和 Bunnelle (2003) 提出了一种使用钯-Xantphos 络合物的选择性胺化工艺,在多卤代吡啶的胺化中产生了高化学选择性和分离产率 (Ji, Li, & Bunnelle, 2003).

二氯吡啶上的钯催化胺化: Maria 等人 (2001) 探索了钯催化的胺化,用于在二氯吡啶上选择性引入芳香胺和杂芳胺,表现出优异的碱敏感官能团耐受性 (Maria et al., 2001).

由钌配合物催化的光辅助氧化: Yamaguchi 等人 (2004) 表明,在可见光照射下,氯代 (Me2SO) 钌 (II) 配合物催化选择性和立体异构烷烃氧化,在 2,6-二氯吡啶 N-氧化物存在下 (Yamaguchi et al., 2004).

含吡啶的大环化合物的合成: Averin 等人 (2005) 描述了 3,5-二卤代吡啶的钯催化胺化,导致形成新的含吡啶的大环化合物。该方法为复杂有机结构的合成提供了见解 (Averin et al., 2005).

安全和危害

作用机制

Target of Action

3,4-Dichloropyridin-2-amine is a pyrimidine derivative . Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Based on the known activities of pyrimidines, it can be inferred that 3,4-dichloropyridin-2-amine may interact with its targets (inflammatory mediators) and inhibit their expression and activities, thereby exerting its anti-inflammatory effects .

Biochemical Pathways

Given its potential anti-inflammatory effects, it can be speculated that it may influence the pathways involving the inflammatory mediators mentioned above .

Pharmacokinetics

Some physicochemical properties of the compound have been reported . It has high gastrointestinal (GI) absorption and is permeable to the blood-brain barrier (BBB) .

Result of Action

Based on its potential anti-inflammatory effects, it can be inferred that the compound may reduce inflammation at the molecular and cellular levels by inhibiting the expression and activities of certain inflammatory mediators .

属性

IUPAC Name |

3,4-dichloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIWKYZJBIUWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455330 | |

| Record name | 2-Amino-3,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloropyridin-2-amine | |

CAS RN |

188577-69-7 | |

| Record name | 2-Amino-3,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)

![12-Phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68863.png)

![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)